molecular formula C8H10N2O2 B1590626 D-4-aminophenylglycine CAS No. 35619-39-7

D-4-aminophenylglycine

Cat. No.: B1590626
CAS No.: 35619-39-7
M. Wt: 166.18 g/mol
InChI Key: OOASNXLDNAKYSG-SSDOTTSWSA-N
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Description

®-2-Amino-2-(4-aminophenyl)acetic acid is an organic compound that features both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(4-aminophenyl)acetic acid typically involves the reaction of 4-nitrophenylacetic acid with ammonia, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of hydrogen gas and a palladium catalyst for the reduction step.

Industrial Production Methods

In industrial settings, the production of ®-2-Amino-2-(4-aminophenyl)acetic acid may involve more scalable methods such as catalytic hydrogenation in a continuous flow reactor. This method ensures higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-aminophenyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Halogenating agents like thionyl chloride can be used to introduce halogen atoms into the molecule.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-aminophenyl)acetic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its structural properties make it a useful probe in biochemical assays.

Medicine

In medicine, ®-2-Amino-2-(4-aminophenyl)acetic acid is investigated for its potential therapeutic applications, including its role as a precursor for drug development. It is also studied for its effects on cellular pathways and its potential as a diagnostic tool.

Industry

In industrial applications, this compound is used in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-aminophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)thioacetic acid
  • 4-Aminophenylacetic acid
  • Phenylacetic acid

Uniqueness

®-2-Amino-2-(4-aminophenyl)acetic acid is unique due to its chiral center, which imparts specific stereochemical properties. This chirality can influence the compound’s biological activity and its interactions with other molecules, making it distinct from similar compounds.

Conclusion

®-2-Amino-2-(4-aminophenyl)acetic acid is a versatile compound with a wide range of applications in scientific research, medicine, and industry. Its unique structural properties and reactivity make it a valuable tool for researchers and industrial chemists alike.

Properties

IUPAC Name

(2R)-2-amino-2-(4-aminophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOASNXLDNAKYSG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529852
Record name (2R)-Amino(4-aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35619-39-7
Record name (2R)-Amino(4-aminophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-4-aminophenylglycine
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